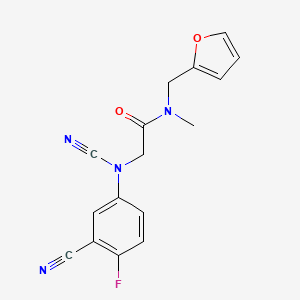
2-(N,3-Dicyano-4-fluoroanilino)-N-(furan-2-ylmethyl)-N-methylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(N,3-Dicyano-4-fluoroanilino)-N-(furan-2-ylmethyl)-N-methylacetamide is a chemical compound that has been widely used in scientific research. It is commonly referred to as DCFDA, which is an abbreviation for 2',7'-Dichlorodihydrofluorescein diacetate. This compound has been extensively studied for its ability to detect reactive oxygen species (ROS) in cells and tissues.
Wirkmechanismus
DCFDA is a non-fluorescent compound that is converted into a fluorescent compound in the presence of 2-(N,3-Dicyano-4-fluoroanilino)-N-(furan-2-ylmethyl)-N-methylacetamide. The mechanism of this conversion involves the oxidation of DCFDA by 2-(N,3-Dicyano-4-fluoroanilino)-N-(furan-2-ylmethyl)-N-methylacetamide to form a fluorescent compound called dichlorofluorescein (DCF). The oxidation of DCFDA by 2-(N,3-Dicyano-4-fluoroanilino)-N-(furan-2-ylmethyl)-N-methylacetamide involves the removal of the acetyl groups from the molecule, which results in the formation of DCF.
Biochemical and Physiological Effects:
DCFDA has been shown to have minimal effects on the biochemical and physiological processes of cells and tissues. It does not affect the viability, proliferation, or differentiation of cells. However, it is important to note that the use of DCFDA should be optimized for each experimental condition to minimize any potential effects on the sample.
Vorteile Und Einschränkungen Für Laborexperimente
DCFDA has several advantages for lab experiments. It is a non-toxic and non-invasive compound that can be used to measure 2-(N,3-Dicyano-4-fluoroanilino)-N-(furan-2-ylmethyl)-N-methylacetamide levels in live cells and tissues. It is also a cost-effective and easy-to-use compound that does not require specialized equipment for its detection.
However, there are some limitations to the use of DCFDA in lab experiments. The compound has a short half-life and can be rapidly oxidized by other reactive species in the sample. Therefore, it is important to optimize the experimental conditions to minimize any potential interference. Additionally, the use of DCFDA may not be suitable for all experimental conditions, and alternative methods may need to be considered.
Zukünftige Richtungen
There are several future directions for the use of DCFDA in scientific research. One potential direction is the development of new formulations of DCFDA that have improved stability and sensitivity for the detection of 2-(N,3-Dicyano-4-fluoroanilino)-N-(furan-2-ylmethyl)-N-methylacetamide. Another direction is the use of DCFDA in combination with other fluorescent probes to measure multiple cellular processes simultaneously. Additionally, the use of DCFDA in vivo for the detection of 2-(N,3-Dicyano-4-fluoroanilino)-N-(furan-2-ylmethyl)-N-methylacetamide in animal models of disease is an area of active research.
Conclusion:
In conclusion, DCFDA is a widely used compound in scientific research for its ability to detect 2-(N,3-Dicyano-4-fluoroanilino)-N-(furan-2-ylmethyl)-N-methylacetamide in cells and tissues. Its non-toxic and non-invasive properties make it an attractive compound for lab experiments. However, it is important to optimize the experimental conditions to minimize potential interference. The future directions for the use of DCFDA in scientific research are promising, and further developments in this area are expected to advance our understanding of cellular processes and disease mechanisms.
Synthesemethoden
DCFDA can be synthesized by the reaction of 2',7'-dichlorodihydrofluorescein with N-methylacetamide in the presence of a catalyst. The reaction is carried out under controlled conditions of temperature and pressure to obtain high yields of the compound. The purity of the compound is also important for its use in scientific research.
Wissenschaftliche Forschungsanwendungen
DCFDA has been extensively used in scientific research for its ability to detect 2-(N,3-Dicyano-4-fluoroanilino)-N-(furan-2-ylmethyl)-N-methylacetamide in cells and tissues. 2-(N,3-Dicyano-4-fluoroanilino)-N-(furan-2-ylmethyl)-N-methylacetamide are highly reactive molecules that are produced during normal cellular metabolism. They can cause damage to cellular components such as DNA, proteins, and lipids, which can lead to various diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases.
DCFDA is a non-fluorescent compound that is converted into a fluorescent compound in the presence of 2-(N,3-Dicyano-4-fluoroanilino)-N-(furan-2-ylmethyl)-N-methylacetamide. This property of DCFDA has been used to measure the levels of 2-(N,3-Dicyano-4-fluoroanilino)-N-(furan-2-ylmethyl)-N-methylacetamide in cells and tissues. The fluorescence intensity of DCFDA is proportional to the amount of 2-(N,3-Dicyano-4-fluoroanilino)-N-(furan-2-ylmethyl)-N-methylacetamide present in the sample. This technique is widely used in various fields of research such as cancer biology, neurobiology, and cardiovascular research.
Eigenschaften
IUPAC Name |
2-(N,3-dicyano-4-fluoroanilino)-N-(furan-2-ylmethyl)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN4O2/c1-20(9-14-3-2-6-23-14)16(22)10-21(11-19)13-4-5-15(17)12(7-13)8-18/h2-7H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDYQZJHLKPAZMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CO1)C(=O)CN(C#N)C2=CC(=C(C=C2)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(N,3-Dicyano-4-fluoroanilino)-N-(furan-2-ylmethyl)-N-methylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


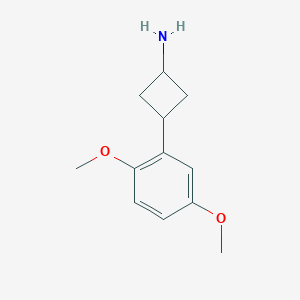


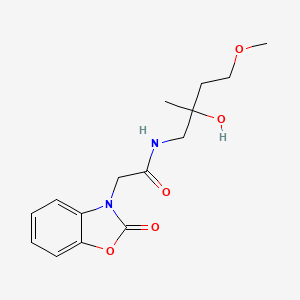
![(E)-6-hydroxy-4-oxo-N'-(pyridin-2-ylmethylene)-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carbohydrazide](/img/structure/B2853941.png)
![7-Chloro-1-(3-chlorophenyl)-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2853942.png)


![2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2853945.png)
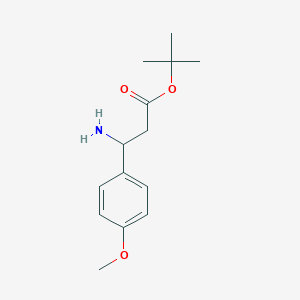
![Tert-butyl 5-thia-2-azaspiro[3.4]octane-8-carboxylate](/img/structure/B2853948.png)
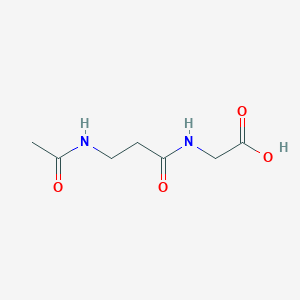
![{[(4-Methoxyphenyl)methyl]carbamoyl}methyl 6-chloropyridine-3-carboxylate](/img/structure/B2853950.png)